molecular formula C12H16N4O B2401739 4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one CAS No. 2034376-26-4

4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one

Cat. No. B2401739
CAS RN: 2034376-26-4
M. Wt: 232.287
InChI Key: CZWCBPSUVMVMLS-UHFFFAOYSA-N
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Description

4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one, also known as THQ, is a heterocyclic organic compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using different methods and has shown promising results in the fields of pharmacology, biochemistry, and physiology.

Scientific Research Applications

Antibacterial Activity

Quinazolinone derivatives have garnered attention for their antimicrobial properties. Specifically, 4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one demonstrates antibacterial effects against various bacterial strains. Researchers have explored its potential as a novel antibiotic to combat drug-resistant bacteria .

Antiviral Properties

The compound has been investigated for its antiviral activity. In particular, it shows promise against avian metapneumovirus (AMPV-1), with one sulfonamide derivative exhibiting three times higher antiviral activity than the commercial drug Ribavirin .

Anti-Inflammatory Effects

Quinazolinones, including this compound, possess anti-inflammatory properties. They may modulate inflammatory pathways, making them relevant for conditions associated with inflammation .

Analgesic Potential

Studies suggest that 4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one derivatives could serve as analgesics. Their ability to alleviate pain warrants further investigation .

Anticancer Activity

Quinazolinone derivatives have been explored as potential anticancer agents. While more research is needed, these compounds could play a role in cancer therapy .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound and its derivatives is crucial for optimizing their pharmacological properties. Researchers have investigated the relationship between chemical structure and biological activity, providing insights for drug design .

properties

IUPAC Name

4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c17-11-7-16(6-5-13-11)12-9-3-1-2-4-10(9)14-8-15-12/h8H,1-7H2,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWCBPSUVMVMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCNC(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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